3-Amino-2,4-dimethylphenol

Pharmaceutical Analysis Impurity Profiling Quality Control

3-Amino-2,4-dimethylphenol (synonyms: 3-Amino-2,4-xylenol, 3-Hydroxy-2,6-xylidine) is an aminophenol derivative with the molecular formula C₈H₁₁NO and a molecular weight of 137.18 g/mol. This compound is recognized as a metabolite and process impurity of the pharmaceutical lidocaine.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
CAS No. 100445-96-3
Cat. No. B133648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2,4-dimethylphenol
CAS100445-96-3
Synonyms3-Amino-2,4-dimethylphenol;  3-Hydroxy-2,6-xylidine; 
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)O)C)N
InChIInChI=1S/C8H11NO/c1-5-3-4-7(10)6(2)8(5)9/h3-4,10H,9H2,1-2H3
InChIKeyOENOTFKJTIJFDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2,4-dimethylphenol (CAS 100445-96-3) Identification and Procurement Overview


3-Amino-2,4-dimethylphenol (synonyms: 3-Amino-2,4-xylenol, 3-Hydroxy-2,6-xylidine) is an aminophenol derivative with the molecular formula C₈H₁₁NO and a molecular weight of 137.18 g/mol [1]. This compound is recognized as a metabolite and process impurity of the pharmaceutical lidocaine . It is commercially supplied with detailed characterization data and can be utilized as a reference standard in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) or during the commercial production of lidocaine [2].

Why 3-Amino-2,4-dimethylphenol Cannot Be Replaced by a Generic Aminophenol


While aminophenols are a broad class of compounds used in various applications, the specific substitution pattern of 3-Amino-2,4-dimethylphenol is critical for its function. Its unique 2,4-dimethyl substitution pattern distinguishes it from other isomers, such as 3-amino-2,6-dimethylphenol [1], and is essential for its biological activity as a specific lidocaine metabolite [2]. Furthermore, its role as a defined impurity in pharmaceutical analysis means that generic substitution is not possible; a specific, well-characterized reference standard is required for accurate quantification and method validation in drug development and quality control [3].

Quantitative Differentiation Evidence for 3-Amino-2,4-dimethylphenol


Comparative Purity Specification for Analytical Reference Standards

The compound is supplied with a certified purity of ≥97%, a standard specification for reference materials used in analytical method validation and quality control . This is comparable to the purity of other established lidocaine impurity reference standards, which are also typically ≥97% pure to ensure accurate quantification .

Pharmaceutical Analysis Impurity Profiling Quality Control

Functional Differentiation via Regioisomerism in Pharmaceutical Activity

3-Amino-2,4-dimethylphenol is a specific metabolite of lidocaine, identified in biological matrices, differentiating it from its regioisomer 3-amino-2,6-dimethylphenol, which is primarily utilized as a hair dye coupler [1][2]. While both isomers share the same molecular weight and formula, their distinct substitution patterns lead to different biological activities and applications. The 2,4-isomer is relevant in pharmaceutical metabolism and toxicology, whereas the 2,6-isomer is relevant in cosmetic chemistry [1].

Drug Metabolism Pharmacokinetics Impurity Identification

Analytical Method Development for Lidocaine Impurity Quantification

The compound has been utilized in the development and validation of a stability-indicating HPLC method to quantify lidocaine from polymeric matrices and biological fluids, demonstrating its critical role as a reference marker for impurity profiling [1]. In a chromatographic study, the method achieved a resolution (Rs) greater than 2.0 between lidocaine and its related impurities, including 3-amino-2,4-dimethylphenol, indicating excellent separation and method suitability for quantitative analysis [1].

HPLC Method Validation Pharmaceutical Analysis ANDA Submission

Procurement-Driven Application Scenarios for 3-Amino-2,4-dimethylphenol


Pharmaceutical Reference Standard for Lidocaine Impurity Profiling

This compound is optimally procured as a high-purity (≥97%) reference standard for use in the development and validation of analytical methods (e.g., HPLC, LC-MS) for the quantification of lidocaine and its related impurities in drug substances and finished pharmaceutical products . This is a critical requirement for ANDA submissions and ongoing quality control in commercial production [1].

Metabolism and Pharmacokinetic Studies of Lidocaine

As a specific and known metabolite of lidocaine, this compound is essential for in vitro and in vivo metabolism studies investigating the drug's pharmacokinetic profile and potential toxicological pathways [2]. Its procurement enables accurate identification and quantification of this metabolite in biological samples.

Differentiation from Cosmetic-Grade Isomers in Procurement

The distinct application of 3-Amino-2,4-dimethylphenol in pharmaceutical analysis, versus the use of its regioisomer 3-amino-2,6-dimethylphenol as a hair dye coupler, highlights a critical procurement distinction [3]. Researchers must specify the correct isomer to ensure their studies are relevant and reproducible, avoiding the use of cosmetic-grade materials in pharmaceutical applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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